An In-depth Technical Guide to Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate: Synthesis, Characterization, and Potential Applications
Abstract
Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a substituted pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone scaffold is a core structural motif in a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic pathway for Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate, its predicted physicochemical and spectroscopic properties, and a discussion of its potential applications based on the known bioactivities of structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust theoretical framework to facilitate the synthesis and investigation of this and similar compounds.
Introduction to the Pyrrolidinone Core
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse range of pharmaceuticals and biologically active natural products.[1][2] Its prevalence is due to its ability to serve as a versatile template for introducing a variety of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor, and when unsubstituted, as a hydrogen bond donor, while the carbonyl group also provides a key site for hydrogen bonding.[3] Furthermore, the pyrrolidinone ring is metabolically stable and can improve the pharmacokinetic properties of drug candidates.[3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2]
Proposed Synthesis of Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate
As Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate is not a commercially available compound, a plausible and efficient synthetic route is proposed herein. The strategy is centered around the well-established Dieckmann condensation to construct the core pyrrolidinone ring, followed by a regioselective C-alkylation to introduce the methyl group.
Synthetic Workflow Overview
The proposed synthesis is a multi-step process beginning with readily available starting materials. The key transformations include the formation of a diester precursor, an intramolecular Dieckmann condensation, and a subsequent alkylation.
Caption: Proposed synthetic workflow for Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate.
Detailed Experimental Protocols
This initial step involves the synthesis of the diester precursor required for the intramolecular cyclization. A plausible approach is the Michael addition of an N-protected glycine ester to an acrylate.
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Reagents: N-(ethoxycarbonyl)glycine ethyl ester, ethyl acrylate, a suitable base (e.g., sodium ethoxide), and an appropriate solvent (e.g., anhydrous ethanol).
-
Procedure:
-
To a solution of N-(ethoxycarbonyl)glycine ethyl ester in anhydrous ethanol, add a catalytic amount of sodium ethoxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl acrylate dropwise to the cooled solution while stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purify the resulting diethyl 2-(N-(ethoxycarbonyl)amino)ethylmalonate via column chromatography.
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The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][4][5][6][7] This is a key step in forming the pyrrolidinone ring.
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Reagents: Diethyl 2-(N-(ethoxycarbonyl)amino)ethylmalonate, a strong base (e.g., sodium ethoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
Dissolve diethyl 2-(N-(ethoxycarbonyl)amino)ethylmalonate in anhydrous toluene.
-
Add a stoichiometric amount of sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with a dilute aqueous acid.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product, ethyl 4-oxopyrrolidine-1,3-dicarboxylate, by column chromatography.
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Caption: Mechanism of the Dieckmann Condensation.
The introduction of the methyl group at the C3 position can be achieved through the alkylation of the enolate of the β-keto ester formed in the previous step.[8]
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Reagents: Ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a base (e.g., sodium hydride or potassium carbonate), an alkylating agent (e.g., methyl iodide), and a suitable solvent (e.g., anhydrous DMF or acetonitrile).
-
Procedure:
-
Dissolve ethyl 4-oxopyrrolidine-1,3-dicarboxylate in the anhydrous solvent.
-
Add the base portion-wise at 0 °C to form the enolate.
-
Add methyl iodide dropwise to the reaction mixture.
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Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product, ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate, via column chromatography.
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The final step involves the hydrolysis of the ester at the C3 position followed by decarboxylation to yield the target molecule.
-
Reagents: Ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate, an acid or base for hydrolysis (e.g., aqueous HCl or NaOH), followed by acidification.
-
Procedure:
-
Heat the starting material in the presence of aqueous acid or base.
-
Upon completion of hydrolysis, cool the reaction mixture.
-
If a base was used for hydrolysis, carefully acidify the mixture to induce decarboxylation.
-
Extract the final product, Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate, with an appropriate organic solvent.
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Wash the organic layer, dry, and concentrate to obtain the purified product.
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Physicochemical and Spectroscopic Characterization (Predicted)
As no experimental data is available for Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate, the following properties are predicted based on its chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C (estimated) |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)
-
δ 3.8-3.6 (m, 2H, N-CH₂ -C=O)
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δ 3.5-3.3 (m, 1H, -CH(CH₃)-)
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δ 2.8-2.6 (m, 2H, -C=O-CH₂ -CH-)
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δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )
-
δ 1.25 (d, J = 6.8 Hz, 3H, -CH(CH₃ )-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 208.0 (C=O, ketone)
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δ 155.0 (C=O, carbamate)
-
δ 62.0 (-OC H₂CH₃)
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δ 48.0 (N-C H₂)
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δ 45.0 (-C H(CH₃)-)
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δ 38.0 (-C=O-C H₂)
-
δ 15.0 (-CH(C H₃)-)
-
δ 14.5 (-OCH₂C H₃)
-
-
Characteristic Absorptions (cm⁻¹):
-
~2980-2850 (C-H stretching)
-
~1740 (C=O stretching, ketone)
-
~1700 (C=O stretching, carbamate)[9]
-
~1240 (C-N stretching)
-
~1100 (C-O stretching)
-
-
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 171
-
Loss of ethoxy group (-OC₂H₅): m/z = 126
-
Loss of ethyl group (-C₂H₅): m/z = 142
-
Formation of acylium ion from the carbamate: m/z = 70 (pyrrolidinone fragment)
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Potential Applications and Future Research Directions
The pyrrolidinone scaffold is a cornerstone in the development of novel therapeutics.[3] Given the structural features of Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate, several avenues for research and application can be envisioned.
Medicinal Chemistry
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Anticonvulsant Activity: Many pyrrolidinone derivatives exhibit anticonvulsant properties.[2] The title compound could be investigated for its potential to modulate neuronal excitability.
-
Anticancer Agents: The pyrrolidinone ring is present in several anticancer agents.[1] Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate could serve as a scaffold for the synthesis of novel compounds with antiproliferative activity.
-
Antimicrobial Agents: Substituted pyrrolidinones have shown promising antibacterial and antifungal activities.[10] This compound could be a starting point for the development of new anti-infective agents.
Chemical Biology and Drug Discovery
-
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be a valuable fragment for screening against various biological targets.
-
Synthesis of Compound Libraries: The core structure can be readily modified at the nitrogen and the carbon adjacent to the ketone, allowing for the creation of a library of derivatives for high-throughput screening.
Safety and Handling
While specific toxicity data for Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate is unavailable, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate. The proposed synthetic route, based on the Dieckmann condensation and subsequent C-alkylation, offers a viable pathway for obtaining this novel compound. The predicted spectroscopic data provides a benchmark for its characterization. The diverse biological activities associated with the pyrrolidinone scaffold suggest that this molecule holds promise as a valuable building block for the development of new therapeutic agents. Further experimental validation of the proposed synthesis and biological evaluation are warranted to fully explore the potential of this compound.
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